2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine (CAS 36338-76-8) is a tricyclic heteroaromatic compound with the molecular formula C9H6N2S2 and a monoisotopic mass of 205.997 Da. It belongs to a family of thiazolo-fused 1,4-benzothiazine regioisomers, characterized by a linear [4,5-h] junction between the thiazole and benzothiazine rings in the 2H-tautomeric form.

Molecular Formula C9H6N2S2
Molecular Weight 206.3 g/mol
CAS No. 36338-76-8
Cat. No. B13958509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine
CAS36338-76-8
Molecular FormulaC9H6N2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1N=C2C=CC3=NC=CSC3=C2S1
InChIInChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2
InChIKeyRCJHSOIWXBNXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine: Technical Identity for Procurement


2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine (CAS 36338-76-8) is a tricyclic heteroaromatic compound with the molecular formula C9H6N2S2 and a monoisotopic mass of 205.997 Da [1]. It belongs to a family of thiazolo-fused 1,4-benzothiazine regioisomers, characterized by a linear [4,5-h] junction between the thiazole and benzothiazine rings in the 2H-tautomeric form. Its computed topological polar surface area (TPSA) is 75.3 Ų and the predicted XLogP is approximately 0.44 [1]. The scaffold is of interest in medicinal chemistry and materials science as a sulfur/nitrogen-rich heterocyclic building block, though direct biological or application-specific data for this precise compound remain extremely scarce in the public domain.

Why 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine Cannot Be Interchanged with Other C9H6N2S2 Isomers


The molecular formula C9H6N2S2 is shared by at least five known thiazolo-benzothiazine regioisomers, differing only in the ring fusion pattern (e.g., [4,5-f], [4,5-g], [5,4-h]) and tautomeric state (2H, 4H, 6H, 8H) [1]. These seemingly minor structural variations produce distinct 2D and 3D molecular shapes, electronic distributions, and physicochemical property profiles. Computed properties for a closely related isomer, 4H-Thiazolo[4,5-g][1,4]benzothiazine (CAS 42395-62-0), show a TPSA of 78.8 Ų and an XLogP of 1.5, which are markedly different from the target compound's TPSA of 75.3 Ų and XLogP of ~0.44 [1]. Such differences in polarity, lipophilicity, and hydrogen-bond acceptor capacity mean the isomers are not functionally interchangeable in structure-activity relationships, molecular recognition, or formulation design. Generic substitution without verification risks altering binding affinity, solubility, and overall performance.

Quantitative Differentiation of 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine from Regioisomeric Analogs


Computed Topological Polar Surface Area (TPSA) Distinguishes [4,5-h] from [4,5-g] Fusion

The target compound exhibits a computed TPSA of 75.3 Ų, which is 3.5 Ų (approximately 4.4%) lower than the 78.8 Ų computed for the 4H-[4,5-g] regioisomer (CAS 42395-62-0) [1]. This difference arises from the distinct topological arrangement of nitrogen and sulfur atoms, directly affecting the compound's capacity for hydrogen-bond acceptance and passive membrane permeability. A lower TPSA correlates with improved predicted oral absorption and blood-brain barrier penetration in drug discovery settings.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Predicted XLogP Highlights Significant Lipophilicity Contrast Between [4,5-h] and [4,5-g] Isomers

The target compound's predicted XLogP is approximately 0.44 [1], compared to 1.5 for the 4H-[4,5-g] regioisomer (CAS 42395-62-0) . This represents a lipophilicity difference of over 1 log unit (more than 3-fold), indicating that the [4,5-h] isomer is substantially more hydrophilic. Such a discrepancy will manifest in differential solubility, metabolic stability, and off-target binding profiles, directly impacting compound prioritization in early-stage drug discovery campaigns.

Lipophilicity Partition coefficient Lead optimization

Unique 2H-Tautomeric State and Linear [4,5-h] Fusion Define a Distinct Electronic and Steric Profile

The target compound is the only commercially catalogued C9H6N2S2 isomer with the combination of a 2H-tautomeric thiazole ring and a linear [4,5-h] fusion to the benzothiazine core [1]. Regioisomers such as 6H-Thiazolo[4,5-h][1,4]benzothiazine (8CI, CAS 13394-17-7) and 2H-Thiazolo[4,5-f][1,4]benzothiazine (CAS 42395-61-9) [2] differ in the position of the endocyclic double bond or the angular fusion pattern. These structural nuances influence π-electron delocalization, dipole moment orientation, and steric accessibility of the nitrogen and sulfur lone pairs, which are critical determinants of metal coordination behavior, π-stacking interactions, and regioselectivity in further synthetic derivatization.

Tautomerism Molecular topology Computational chemistry

Recommended Application Scenarios for 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine Based on Verifiable Evidence


Physicochemistry-Driven Lead Optimization Libraries Where Lower TPSA and LogP Are Desired

When constructing a fragment or lead-like library aimed at oral bioavailability, the target compound's computed TPSA of 75.3 Ų and XLogP of ~0.44 make it a more attractive starting point than the 4H-[4,5-g] isomer (TPSA 78.8 Ų, XLogP 1.5) [1]. Procurement of the 2H-[4,5-h] isomer is justified when the screening cascade requires compounds with predicted favorable passive permeability and moderate aqueous solubility, as these properties are strongly influenced by even small TPSA and logP differences [1].

Scaffold-Hopping and Patent Circumvention in Benzothiazine-Based Drug Discovery

The unique 2H-tautomeric form and linear [4,5-h] fusion topology distinguish this compound from all other C9H6N2S2 regioisomers [1][2]. This structural novelty is valuable for medicinal chemistry teams seeking to explore chemical space around known bioactive benzothiazine cores while circumventing existing intellectual property. The compound can serve as a versatile intermediate for further functionalization at the thiazole C-2 position or the benzothiazine nitrogen, enabling the generation of proprietary compound series [2].

Coordination Chemistry and Materials Science Exploiting Distinct N/S Donor Geometry

The spatial arrangement of nitrogen and sulfur lone pairs in the 2H-[4,5-h] scaffold is inherently different from that in angularly fused or differently tautomerized isomers [1]. This unique donor geometry makes the compound a candidate ligand for synthesizing metal-organic complexes, coordination polymers, or redox-active materials where precise metal-binding geometry dictates electronic or catalytic properties. Researchers requiring a specific chelation bite angle or π-backbonding capability should select this isomer over its [4,5-f] or [4,5-g] counterparts [2].

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